![molecular formula C7H13F2N B2844552 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine CAS No. 2228223-74-1](/img/structure/B2844552.png)
2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine
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Overview
Description
“2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine” is a chemical compound with the CAS Number: 2228223-74-1 . It has a molecular weight of 149.18 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-5,10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Reactivity
- Functionalized Tetra-amines : The reaction between ethane-1,2-diamine and dichloropivalic acid produces different tetra-amine derivatives. These derivatives undergo further reactions to form macrocycles with varying substituents, indicating potential in macrocycle synthesis (Bernhardt et al., 2004).
- Cyclopropyl Synthesis : The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination highlights the application in creating biologically active compounds with multiple substituents and stereocenters (Feng et al., 2019).
- Fluorinated Heterocycles Synthesis : A mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor to afford fluorinated heterocycles demonstrates the potential in synthesizing fluorine-containing compounds (Parmar & Rueping, 2014).
Materials Science and Polymer Research
- Polymer Properties Study : The study of poly(phenylacetylene)s bearing β-cyclodextrin residues and their chiroptical properties, exhibiting unique enantioselective gelation in response to chiral amines, opens avenues in materials science for developing stimuli-responsive polymers (Maeda et al., 2011).
Organic Synthesis and Catalysis
- Cyclopropanation Reactions : Research on intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes explores the activation of unsaturated carbon-carbon bonds, crucial in organic synthesis and catalysis (Archambeau et al., 2015).
- Amine Synthesis : The hydrogenation of secondary and primary amides to amines using a Ru-based catalyst shows a method for synthesizing amines, a fundamental process in chemical manufacturing (Núñez Magro et al., 2007).
Safety And Hazards
The compound has several hazard statements including H226, H302, H314, and H335 . These correspond to flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation respectively . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
2-[1-(1,1-difluoroethyl)cyclopropyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGOWEHIORTTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CCN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine |
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